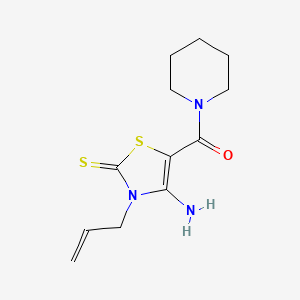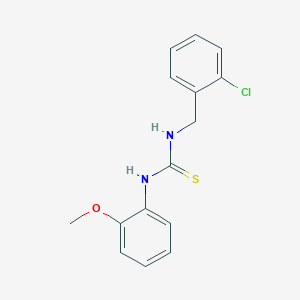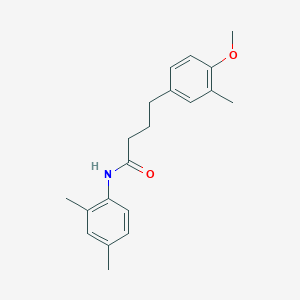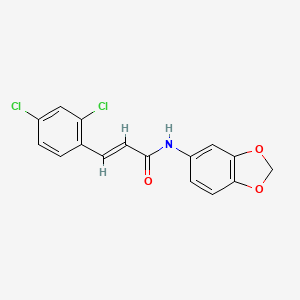![molecular formula C16H16N2O4 B5706652 3-[(3-methoxyphenyl)amino]-1-(3-nitrophenyl)-1-propanone](/img/structure/B5706652.png)
3-[(3-methoxyphenyl)amino]-1-(3-nitrophenyl)-1-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3-methoxyphenyl)amino]-1-(3-nitrophenyl)-1-propanone, also known as MNPA, is an organic compound that has been extensively studied for its potential applications in scientific research. MNPA is a member of the family of nitroaromatic compounds, which are known to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Wirkmechanismus
The exact mechanism of action of 3-[(3-methoxyphenyl)amino]-1-(3-nitrophenyl)-1-propanone is not fully understood, but it is believed to involve the formation of covalent adducts with DNA lesions. This results in a change in the fluorescence properties of 3-[(3-methoxyphenyl)amino]-1-(3-nitrophenyl)-1-propanone, allowing for the detection of DNA damage.
Biochemical and Physiological Effects:
3-[(3-methoxyphenyl)amino]-1-(3-nitrophenyl)-1-propanone has been shown to have minimal toxicity in vitro and in vivo, making it a safe and effective tool for studying DNA damage. It has also been shown to have antioxidant properties, which may have potential therapeutic applications in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 3-[(3-methoxyphenyl)amino]-1-(3-nitrophenyl)-1-propanone is its ability to selectively bind to DNA lesions, making it a valuable tool for studying DNA damage and repair mechanisms. However, 3-[(3-methoxyphenyl)amino]-1-(3-nitrophenyl)-1-propanone has limitations in terms of its sensitivity and specificity, and further research is needed to optimize its use in these applications.
Zukünftige Richtungen
There are several future directions for research on 3-[(3-methoxyphenyl)amino]-1-(3-nitrophenyl)-1-propanone. One area of focus is the development of new synthetic methods to improve the yield and purity of 3-[(3-methoxyphenyl)amino]-1-(3-nitrophenyl)-1-propanone. Another area of research is the optimization of its use as a fluorescent probe for the detection of DNA damage, including the development of new imaging techniques and the exploration of its potential as a diagnostic tool for cancer and other diseases. Additionally, further research is needed to explore the potential therapeutic applications of 3-[(3-methoxyphenyl)amino]-1-(3-nitrophenyl)-1-propanone, including its use as an antioxidant and in the treatment of oxidative stress-related diseases.
Synthesemethoden
3-[(3-methoxyphenyl)amino]-1-(3-nitrophenyl)-1-propanone can be synthesized through a multi-step process involving the reaction of 3-nitrobenzaldehyde with 3-methoxyaniline, followed by reduction of the resulting imine intermediate with sodium borohydride. The final product is obtained through a condensation reaction of the resulting amine with 1-(3-nitrophenyl)propan-1-one.
Wissenschaftliche Forschungsanwendungen
3-[(3-methoxyphenyl)amino]-1-(3-nitrophenyl)-1-propanone has shown promising results in a variety of scientific research applications. One of the most significant areas of research is its potential as a fluorescent probe for the detection of DNA damage. 3-[(3-methoxyphenyl)amino]-1-(3-nitrophenyl)-1-propanone has been shown to selectively bind to DNA lesions and emit a fluorescent signal, making it a valuable tool for studying DNA damage and repair mechanisms.
Eigenschaften
IUPAC Name |
3-(3-methoxyanilino)-1-(3-nitrophenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-22-15-7-3-5-13(11-15)17-9-8-16(19)12-4-2-6-14(10-12)18(20)21/h2-7,10-11,17H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBVCNQAFVKYWNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NCCC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
12.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24792176 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-[(3-Methoxyphenyl)amino]-1-(3-nitrophenyl)-1-propanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{3-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}-2-methoxybenzamide](/img/structure/B5706572.png)
![4-[(4-methyl-3-nitrophenyl)sulfonyl]-N'-nitro-1-piperazinecarboximidamide](/img/structure/B5706582.png)

![4-[(cycloheptylamino)methylene]-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5706600.png)

![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-phenoxyacetamide](/img/structure/B5706618.png)

![N'-[2-(4-tert-butylphenoxy)acetyl]nicotinohydrazide](/img/structure/B5706637.png)
![N-(3,4-difluorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5706639.png)
![2-[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]-N-(4-methoxybenzyl)acetamide](/img/structure/B5706643.png)
![methyl 3-(3-{[1-(4-fluorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B5706649.png)
![N-(5-chloro-2-methylphenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5706651.png)

